(4-Amino-benzyl)-(2H-[1,2,4]triazol-3-yl)-amine
Description
Significance of 1,2,4-Triazole (B32235) Heterocycles in Contemporary Chemical Research
The 1,2,4-triazole ring is a five-membered heterocycle containing three nitrogen atoms and two carbon atoms. This structural unit is a prominent feature in a multitude of synthetic compounds with a wide array of therapeutic applications. researchgate.netresearchgate.net The versatility of the 1,2,4-triazole scaffold has led to its recognition as a "privileged structure" in medicinal chemistry. nih.gov Its derivatives are known to exhibit a broad spectrum of pharmacological activities, including antifungal, antibacterial, anticancer, anticonvulsant, anti-inflammatory, and antiviral properties. nih.govresearchgate.netresearchgate.netglobalresearchonline.netnih.govscribd.comnih.gov
The biological efficacy of 1,2,4-triazole derivatives is attributed to the unique properties of the triazole ring, such as its dipole character, capacity for hydrogen bonding, and rigidity, which allow for high-affinity interactions with biological receptors. nih.gov A notable mechanism of action for many triazole-based antifungal agents is the inhibition of the cytochrome P450 enzyme 14α-demethylase, which is crucial for the biosynthesis of ergosterol, an essential component of fungal cell membranes. nih.gov
Beyond the pharmaceutical arena, 1,2,4-triazole derivatives have found applications in agrochemicals as fungicides and herbicides, as well as in materials science as corrosion inhibitors and components of polymers and ionic liquids. nih.govnih.gov The continuous exploration of this heterocyclic system is fueled by the desire to develop new agents with improved efficacy, selectivity, and lower toxicity. nih.gov
A number of clinically significant drugs incorporate the 1,2,4-triazole moiety, underscoring its therapeutic importance. globalresearchonline.netmdpi.com
Table 1: Examples of Marketed Drugs Containing a 1,2,4-Triazole Ring To create an interactive data table, copy and paste the following data into a spreadsheet application.
| Drug Name | Therapeutic Class |
|---|---|
| Fluconazole | Antifungal |
| Itraconazole | Antifungal |
| Voriconazole | Antifungal |
| Letrozole | Anticancer (Aromatase Inhibitor) |
| Anastrozole | Anticancer (Aromatase Inhibitor) |
| Ribavirin | Antiviral |
| Alprazolam | Anxiolytic |
| Estazolam | Anxiolytic/Hypnotic |
The Role of Amine Functionalities in Modulating 1,2,4-Triazole Properties
The introduction of an amine group onto the 1,2,4-triazole scaffold is a common and effective strategy in the design of novel derivatives with tailored properties. mdpi.comnih.gov The amino group, particularly when attached to the 4-position of the triazole ring, can significantly influence the molecule's electronic properties, lipophilicity, and ability to form hydrogen bonds, thereby modulating its biological activity. mdpi.com
Furthermore, the amine functionality serves as a versatile synthetic handle for further molecular elaboration. mdpi.comnih.gov It can readily undergo reactions such as acylation, alkylation, and condensation with aldehydes or ketones to form Schiff bases, providing a straightforward route to a diverse library of compounds for structure-activity relationship (SAR) studies. mdpi.comnih.govresearchgate.net The synthesis of 4-amino-4H-1,2,4-triazole and its derivatives is a well-established area of research, with various methods reported for their preparation. nbinno.comresearchgate.netgoogle.com Research has demonstrated that the presence and nature of the amino group can be crucial for the observed biological effects of these compounds. mdpi.com
Structural Context of (4-Amino-benzyl)-(2H-nih.govscispace.comisres.orgtriazol-3-yl)-amine within Substituted Triazolyl Amine Frameworks
The compound (4-Amino-benzyl)-(2H- nih.govscispace.comisres.orgtriazol-3-yl)-amine belongs to the broad class of substituted triazolyl amines. The fundamental framework of these molecules consists of a central 1,2,4-triazole ring bearing an amino substituent. The specific properties and potential applications of a given compound within this class are determined by the nature and position of the various substituents on both the triazole ring and the amino group.
In the case of (4-Amino-benzyl)-(2H- nih.govscispace.comisres.orgtriazol-3-yl)-amine, the core is a 2H- nih.govscispace.comisres.orgtriazol-3-ylamine. The exocyclic amine is substituted with a 4-aminobenzyl group. This particular arrangement of substituents provides several points for potential interaction with biological targets. The academic literature contains numerous examples of substituted triazolyl amines with a wide variety of substitution patterns, each designed to probe specific structure-activity relationships. nih.govresearchgate.netnepjol.info
Table 2: Examples of Substitution Patterns in Triazolyl Amine Research To create an interactive data table, copy and paste the following data into a spreadsheet application.
| Triazole Core | Position of Amine | Amine Substituent | Other Ring Substituents | Research Focus |
|---|---|---|---|---|
| 4H-1,2,4-triazole | 4 | Unsubstituted | Aryl at C3 and/or C5 | Antibacterial |
| 4H-1,2,4-triazole | 4 | Benzylidene | Phenyl at C5, Thiol at C3 | Anticonvulsant |
| 1H-1,2,4-triazole | 3 | Unsubstituted | Benzyl (B1604629) at N1 | Chemical Intermediate |
Overview of Research Directions for Benzyl-Substituted Triazolyl Amine Derivatives
The incorporation of a benzyl group into triazolyl amine structures is a recurring theme in contemporary chemical research. nih.govmdpi.commdpi.comnih.gov The benzyl moiety, with its aromatic ring, can engage in various non-covalent interactions, such as π-π stacking and hydrophobic interactions, which can be critical for binding to biological targets. Moreover, the phenyl ring of the benzyl group is amenable to substitution, allowing for the fine-tuning of the molecule's steric and electronic properties to optimize its activity and selectivity. nih.govmdpi.comnih.gov
Table 3: Research Highlights of Benzyl-Substituted Triazolyl Amines To create an interactive data table, copy and paste the following data into a spreadsheet application.
| Compound Class | Investigated Activity | Key Findings from SAR Studies |
|---|---|---|
| N-Benzyl-1,2,3-triazol-1-yl ethan-1-imine oxides | Antioxidant, Anti-inflammatory | Fluorine substitution on the phenyl ring of the triazole moiety influenced antioxidant and lipoxygenase inhibitory activity. |
| 4-Benzylamino-1,2,4-triazol-5-ones | Structural Analysis | The presence of substituted benzyl and benzylamino groups influences crystal packing through hydrogen bonding and π-π stacking. |
| 1,2,4-Triazoles with benzyl groups | Tubulin Polymerization Inhibition | The substitution pattern on the triazole and associated phenyl rings is critical for potent anticancer activity. |
Structure
3D Structure
Properties
IUPAC Name |
N-[(4-aminophenyl)methyl]-1H-1,2,4-triazol-5-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N5/c10-8-3-1-7(2-4-8)5-11-9-12-6-13-14-9/h1-4,6H,5,10H2,(H2,11,12,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNOASONLPZZNMQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNC2=NC=NN2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401327885 | |
| Record name | N-[(4-aminophenyl)methyl]-1H-1,2,4-triazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401327885 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
17.8 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24822431 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
724446-82-6 | |
| Record name | N-[(4-aminophenyl)methyl]-1H-1,2,4-triazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401327885 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Spectroscopic Characterization and Structural Elucidation of 4 Amino Benzyl 2h 1 2 3 Triazol 3 Yl Amine and Analogues
Advanced Spectroscopic Techniques for Molecular Structure Confirmation
NMR spectroscopy is a powerful tool for mapping the carbon-hydrogen framework of a molecule. For triazolyl amines, ¹H and ¹³C NMR spectra provide characteristic signals that confirm the presence and connectivity of the benzyl (B1604629) and triazole moieties.
In the ¹H NMR spectrum of a related 1,2,4-triazole (B32235) derivative, the protons of the amino group (NH₂) typically appear as a broad singlet. urfu.ru For the title compound, one would expect distinct signals for the benzylic methylene protons (CH₂), the aromatic protons of the 4-aminobenzyl group, and the protons associated with the triazole ring and its amino substituents (NH and NH₂). The benzylic CH₂ protons are expected to appear as a singlet, while the aromatic protons would likely present as two doublets, characteristic of a 1,4-disubstituted benzene ring. The NH protons often exhibit broad signals that can shift depending on the solvent and concentration. urfu.ru
The ¹³C NMR spectrum provides further confirmation of the carbon skeleton. Characteristic signals would include those for the benzylic CH₂ carbon, the aromatic carbons, and the two distinct carbons of the triazole ring. urfu.ru In studies of similar benzyl-triazole structures, the benzylic CH₂ carbon signal appears around 54 ppm, while the aromatic carbons resonate in the typical downfield region. rsc.org The carbons of the triazole ring are expected at approximately 157 ppm and 161 ppm. urfu.ru
Table 1: Representative ¹H and ¹³C NMR Data for Structurally Similar Triazolyl Amines
| Assignment | ¹H NMR Chemical Shift (δ, ppm) | ¹³C NMR Chemical Shift (δ, ppm) |
|---|---|---|
| Triazole C-3 | - | ~156.5 - 157.1 |
| Triazole C-5 | - | ~160.3 - 160.9 |
| Benzyl CH₂ | ~4.41 - 4.47 (broad singlet) | ~54.0 - 59.8 |
| Aromatic CH | ~7.12 - 7.81 (multiplet) | ~115.8 - 147.0 |
| Amine NH₂ | ~5.35 - 5.41 (singlet) | - |
| Triazole NH | ~12.67 (broad singlet) | - |
Note: Data compiled from analogous structures reported in the literature. urfu.rursc.org
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For (4-Amino-benzyl)-(2H- rsc.orgnih.govresearchgate.nettriazol-3-yl)-amine, the key vibrational modes are the N-H stretches of the primary and secondary amino groups and the C=N stretches of the triazole ring.
The presence of the amino groups (both the 4-amino on the benzyl ring and the amino group on the triazole) would be confirmed by characteristic N-H stretching bands. Primary amines (NH₂) typically show two bands in the region of 3300-3500 cm⁻¹, corresponding to symmetric and asymmetric stretching. For a 4-amino-1,2,4-triazole analogue, a strong band for the NH₂ group was observed at 3345 cm⁻¹. mdpi.com The secondary amine (NH) linking the benzyl and triazole groups would show a single, typically broader, absorption band in a similar region. The C-H stretches of the aromatic ring and the CH₂ group are expected between 2900 and 3100 cm⁻¹. mdpi.com The stretching vibrations of the C=N and N=N bonds within the triazole ring typically appear in the 1590-1650 cm⁻¹ region. mdpi.com
Table 2: Characteristic IR Absorption Frequencies for Triazolyl Amines
| Functional Group | Vibrational Mode | Typical Frequency Range (cm⁻¹) |
|---|---|---|
| Primary Amine (NH₂) | Asymmetric & Symmetric Stretch | 3300 - 3500 |
| Secondary Amine (NH) | Stretch | 3310 - 3500 |
| Aromatic C-H | Stretch | 3000 - 3100 |
| Aliphatic C-H (CH₂) | Stretch | 2850 - 2960 |
| Triazole C=N | Stretch | 1590 - 1650 |
Note: Ranges are based on data from analogous compounds. mdpi.com
Mass spectrometry (MS) is a vital technique for determining the molecular weight and elemental composition of a compound, as well as for gaining structural information from its fragmentation patterns. High-Resolution Mass Spectrometry (HRMS) would provide the exact mass of the parent molecule, allowing for the confirmation of its elemental formula (C₉H₁₁N₅).
The fragmentation pattern in MS provides a fingerprint of the molecule's structure. For benzyl-substituted triazoles, a characteristic fragmentation is the cleavage of the benzylic C-N bond. This would lead to the formation of a stable benzyl cation or, more commonly, the tropylium cation (C₇H₇⁺) at m/z 91. rsc.org Another expected fragment would correspond to the 4-aminobenzyl cation at m/z 106. The remainder of the molecule, the aminotriazole fragment, would also be detected. Electron Spray Ionization (ESI-MS) is often used for polar, nitrogen-containing compounds and would likely show a prominent protonated molecular ion [M+H]⁺. rsc.org
Table 3: Predicted Key Mass Spectrometry Fragments for (4-Amino-benzyl)-(2H- rsc.orgnih.govresearchgate.nettriazol-3-yl)-amine
| Fragment Ion | Structure | Predicted m/z |
|---|---|---|
| Molecular Ion [M]⁺ | C₉H₁₁N₅⁺ | 189.10 |
| Protonated Molecule [M+H]⁺ | C₉H₁₂N₅⁺ | 190.11 |
| 4-Aminobenzyl cation | C₇H₈N⁺ | 106.07 |
| Tropylium ion | C₇H₇⁺ | 91.05 |
Note: m/z values are calculated for the most abundant isotopes.
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography provides unambiguous proof of a molecule's three-dimensional structure in the solid state, including bond lengths, bond angles, and intermolecular interactions. For triazolyl amine analogues, single-crystal X-ray diffraction studies have revealed important structural features. mdpi.commdpi.com
Conformational Analysis and Tautomerism Studies in Triazolyl Amines
The 1,2,4-triazole ring can exist in different tautomeric forms depending on the position of the hydrogen atom on the ring nitrogens (1H, 2H, or 4H). researchgate.net The relative stability of these tautomers is influenced by the nature of the substituents and the solvent environment. acs.org For 3-amino-substituted 1,2,4-triazoles, theoretical calculations have shown that different tautomers can be the most stable form in the gas phase versus in a polar solvent. acs.org Spectroscopic and computational studies are therefore essential to determine the predominant tautomeric form of (4-Amino-benzyl)-(2H- rsc.orgnih.govresearchgate.nettriazol-3-yl)-amine under specific conditions.
Conformational analysis focuses on the spatial arrangement of atoms that can be changed by rotation about single bonds. For the title compound, significant conformational flexibility exists around the C-C and C-N single bonds of the benzylamine linker. Quantum chemical calculations on related substituted triazoles have been used to identify stable conformers and understand their relative energies. nih.gov
Elucidation of Regioisomeric Purity and Isomer Characterization
The synthesis of substituted triazoles can often lead to the formation of multiple regioisomers. For example, reactions involving a substituted triazole ring can result in substitution at different nitrogen or carbon atoms, leading to structurally distinct products. It is therefore critical to confirm the regioisomeric purity of the final compound.
Computational Chemistry and Theoretical Investigations of 4 Amino Benzyl 2h 1 2 3 Triazol 3 Yl Amine Systems
Density Functional Theory (DFT) Studies on Electronic Structure and Stability
Density Functional Theory (DFT) is a cornerstone of quantum chemical calculations, used to investigate the electronic properties of molecules with high accuracy. For derivatives of 1,2,4-triazole (B32235), DFT has been employed to elucidate structure, reactivity, and spectroscopic properties.
Frontier Molecular Orbital (FMO) Analysis
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are termed the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a crucial indicator of molecular stability and chemical reactivity irjweb.comresearchgate.net. A large gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and reactive. In studies of various triazole derivatives, the HOMO-LUMO gap is frequently calculated to understand their electronic behavior and potential as corrosion inhibitors or in electronic devices nih.govirjweb.comajchem-a.com. For (4-Amino-benzyl)-(2H- mdpi.comnih.govpensoft.nettriazol-3-yl)-amine, FMO analysis would reveal the distribution of electron density and predict the most likely sites for electrophilic and nucleophilic attack.
Charge Distribution and Electrostatic Potential Mapping
Understanding how charge is distributed across a molecule is key to predicting its interactions with other molecules. Molecular Electrostatic Potential (MEP) maps are visual representations of the electrostatic potential on the electron density surface. These maps use a color scale to indicate regions of negative potential (electron-rich, prone to electrophilic attack) and positive potential (electron-poor, prone to nucleophilic attack). DFT studies on substituted triazoles and related heterocyclic systems consistently use MEP analysis to identify sites for hydrogen bonding and other non-covalent interactions, which are critical for biological activity irjweb.com. This analysis would be instrumental in understanding how (4-Amino-benzyl)-(2H- mdpi.comnih.govpensoft.nettriazol-3-yl)-amine might interact with a biological target.
Molecular Dynamics Simulations for Conformational Flexibility and Solvation Effects
While DFT provides a static picture of a molecule at its energy minimum, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, providing insight into conformational flexibility. For a flexible molecule like (4-Amino-benzyl)-(2H- mdpi.comnih.govpensoft.nettriazol-3-yl)-amine, with its rotatable bonds, MD simulations could reveal the range of accessible conformations in different environments.
Furthermore, these simulations are particularly useful for studying solvation effects. The presence of a solvent, like water, can significantly impact a molecule's conformation and properties. MD simulations can explicitly model the interactions between the solute and solvent molecules, providing a more realistic understanding of its behavior in a biological medium researchgate.net. Such studies are crucial for predicting how the compound would behave in the aqueous environment of the human body.
In Silico Prediction of Molecular Interactions
The 1,2,4-triazole moiety is a "privileged structure" in medicinal chemistry, appearing in numerous drugs with diverse activities, including antifungal, antiviral, and anticancer properties mdpi.compensoft.netpreprints.org. In silico techniques, particularly molecular docking, are essential for predicting how these compounds might interact with specific biological targets to exert a therapeutic effect.
Molecular Docking Simulations with Biochemical Targets
Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This technique is widely used in drug discovery to screen virtual libraries of compounds against a specific protein target and to understand the molecular basis of their interaction.
Numerous studies have reported the use of molecular docking for various 1,2,4-triazole derivatives against targets such as cyclooxygenase (COX) enzymes, protein kinases (like EGFR), and enzymes involved in Alzheimer's disease researchgate.netnih.govresearchgate.netekb.eg. These studies typically identify key interactions, such as hydrogen bonds and hydrophobic contacts, between the triazole derivative and amino acid residues in the protein's active site researchgate.netnih.gov. For (4-Amino-benzyl)-(2H- mdpi.comnih.govpensoft.nettriazol-3-yl)-amine, docking simulations against relevant cancer or microbial targets could predict its binding affinity and mode of interaction, thereby hypothesizing a mechanism of action and identifying it as a candidate for further biological evaluation mdpi.comnih.gov.
Analysis of Binding Affinities and Interaction Modes (Hydrogen Bonding, π-π Stacking)
Computational docking studies are pivotal in elucidating the binding affinities and interaction modes of 1,2,4-triazole derivatives with biological targets. While specific studies on (4-Amino-benzyl)-(2H- nih.govepstem.netepstem.nettriazol-3-yl)-amine are not extensively detailed in the provided literature, the principles of its interactions can be inferred from studies on analogous compounds. The binding affinity of a ligand like (4-Amino-benzyl)-(2H- nih.govepstem.netepstem.nettriazol-3-yl)-amine to a receptor is quantified by its binding energy, with more negative values indicating a stronger interaction.
Key interactions governing the binding of such molecules include hydrogen bonding and π-π stacking. The 1,2,4-triazole ring, with its nitrogen atoms, is a potent hydrogen bond donor and acceptor. The amino groups in the benzyl (B1604629) and triazole moieties can also participate in hydrogen bonding with amino acid residues in a receptor's active site. For instance, in a study of 4-benzyl-1-p-tolyl-1H-1,2,4-triazol-5(4H)-one, crystal packing was stabilized by short intermolecular C—H⋯O hydrogen bonds. nih.gov
Furthermore, the aromatic nature of the benzyl and triazole rings allows for π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan. In the aforementioned study of 4-benzyl-1-p-tolyl-1H-1,2,4-triazol-5(4H)-one, weak π–π stacking interactions were observed with a centroid-to-centroid distance of 3.632 (3) Å, contributing to the formation of zigzag chains. nih.gov The ability of 1,2,4-triazole derivatives to form various non-covalent interactions, such as hydrogen bonds and hydrophobic interactions, is crucial for their therapeutic properties. pensoft.net
Table 1: Representative Binding Affinities and Interactions of 1,2,4-Triazole Derivatives
| Compound Derivative | Target | Binding Affinity (kcal/mol) | Key Interactions |
|---|---|---|---|
| 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs | Tubulin | -6.502 to -8.341 | H-bond, Halogen bond |
Quantum Chemical Calculations for Spectroscopic Property Prediction (IR, NMR)
Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in predicting the spectroscopic properties of molecules like (4-Amino-benzyl)-(2H- nih.govepstem.netepstem.nettriazol-3-yl)-amine. These theoretical calculations provide valuable insights into the vibrational frequencies (IR) and chemical shifts (NMR) of the compound, which can be compared with experimental data for structural confirmation.
For various 1,2,4-triazole derivatives, DFT calculations using basis sets such as 6-31G(d,p) and B3LYP have been successfully employed to predict IR and NMR spectra. epstem.netresearchgate.net Theoretical vibrational frequencies are often scaled to achieve better agreement with experimental results. For example, in the study of 3-n-Propyl-4-[2-(4-methoxybenzoxy)-3-methoxy] benzylidenamino-4,5-dihydro-1H-1,2,4-triazol-5-ones, calculated IR frequencies were scaled by factors of 0.915 for B3LYP/6-311G(d,p) and 0.9905 for B3PW91/6-311G(d,p). researchgate.net
Similarly, ¹H-NMR and ¹³C-NMR chemical shifts are calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method. epstem.netepstem.netresearchgate.net These theoretical spectra aid in the assignment of experimental signals and can help in the characterization of newly synthesized compounds. For instance, in the characterization of 5-Z-styrylsulfonylmethyl-1,2,4-triazolyl-3-amines, the ¹H NMR spectrum displayed characteristic signals for methylene and olefinic protons, as well as for NH₂ and NH groups, which could be corroborated with theoretical calculations. urfu.ru
Table 2: Predicted Spectroscopic Data for a Representative 1,2,4-Triazole Derivative
| Spectroscopic Data | Functional Group/Proton | Predicted Value (cm⁻¹ or ppm) |
|---|---|---|
| IR Frequencies | Aromatic C-H stretch | 3097-3032 cm⁻¹ |
| N-H stretch | ~3300 cm⁻¹ | |
| C=N stretch | ~1640 cm⁻¹ | |
| ¹H-NMR Shifts | Aromatic-H | 7.0 - 8.0 ppm |
| Methylene-H (CH₂) | ~4.5 ppm | |
| Amine-H (NH₂) | ~5.4 ppm | |
| ¹³C-NMR Shifts | Aromatic-C | 115 - 150 ppm |
| Triazole-C | ~157 - 161 ppm |
Reaction Mechanism Elucidation through Computational Approaches
Computational chemistry offers powerful tools to investigate the reaction mechanisms involved in the synthesis of (4-Amino-benzyl)-(2H- nih.govepstem.netepstem.nettriazol-3-yl)-amine and related compounds. By modeling the potential energy surface of a reaction, transition states can be located, and activation energies can be calculated, providing a detailed understanding of the reaction pathway.
While specific mechanistic studies for the synthesis of (4-Amino-benzyl)-(2H- nih.govepstem.netepstem.nettriazol-3-yl)-amine are not detailed in the provided search results, the general synthesis of 1,2,4-triazole derivatives often involves cyclization reactions. For example, the synthesis of 4-amino-5-(substituted phenyl)-4H- nih.govepstem.netepstem.nettriazole-3-thiol derivatives involves the cyclization of thiocarbohydrazide and a substituted benzoic acid. researchgate.net Computational studies can model this cyclization process, identifying the key intermediates and transition states.
Furthermore, computational approaches can be used to understand the reactivity of the final compound. For instance, Natural Bond Orbital (NBO) analysis can reveal the electronic structure and charge distribution, highlighting the most reactive sites. In a study of a 1,2,4-triazole derivative, NBO analysis showed interactions such as LP(N1) → σ∗ (C2-N2) that contribute to the molecule's stabilization energy. researchgate.net Such analyses are crucial for predicting how (4-Amino-benzyl)-(2H- nih.govepstem.netepstem.nettriazol-3-yl)-amine might interact in further chemical transformations.
Table 3: Compounds Mentioned in the Article
| Compound Name |
|---|
| (4-Amino-benzyl)-(2H- nih.govepstem.netepstem.nettriazol-3-yl)-amine |
| 4-benzyl-1-p-tolyl-1H-1,2,4-triazol-5(4H)-one |
| 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine |
| Methyl/benzyl-1,2,4-triazole-3-one |
| 3-n-Propyl-4-[2-(4-methoxybenzoxy)-3-methoxy] benzylidenamino-4,5-dihydro-1H-1,2,4-triazol-5-one |
| 5-Z-styrylsulfonylmethyl-1,2,4-triazolyl-3-amine |
| 4-amino-5-(substituted phenyl)-4H- nih.govepstem.netepstem.nettriazole-3-thiol |
Advanced Applications of 4 Amino Benzyl 2h 1 2 3 Triazol 3 Yl Amine Derivatives in Catalysis and Materials Science
Catalytic Applications of Triazolyl Amine Ligands
Triazolyl amine derivatives have emerged as a pivotal class of ligands in coordination chemistry and catalysis. Their ability to form stable complexes with a variety of transition metals, combined with the tunable nature of their steric and electronic properties, allows for the rational design of highly efficient and selective catalysts.
Role in Transition Metal Catalysis (e.g., CuAAC reactions, cross-coupling)
Ligands derived from triazoles, including N-heterocyclic carbenes (NHCs), are particularly effective in transition metal catalysis. rsc.org They have proven to be excellent supporting ligands for copper, palladium, gold, and iron, facilitating a range of important organic transformations. rsc.orgnih.govresearchgate.net
One of the most prominent applications is in the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry". rsc.orgresearchgate.net Triazolyl ligands, such as tris(benzyltriazolylmethyl)amine (TBTA) and its derivatives, are known to accelerate CuAAC reactions significantly, even at very low catalyst loadings (e.g., 0.5 mol%). rsc.org These ligands stabilize the catalytically active Cu(I) oxidation state, preventing disproportionation and oxidation, which enhances reaction rates and improves tolerance to various functional groups. rsc.orgresearchgate.net
In addition to CuAAC, these ligands are instrumental in cross-coupling reactions. Palladium complexes featuring triazole-based NHC ligands have demonstrated high activity as precatalysts for Suzuki-Miyaura and Mizoroki-Heck reactions, which are fundamental for forming carbon-carbon bonds. researchgate.netresearchgate.net Furthermore, iron complexes with triazole-derived carbene ligands have been identified as some of the best-performing catalysts for C-H bond amination, a process that directly constructs C-N bonds. nih.gov
Design of Homogeneous and Heterogeneous Catalytic Systems
The versatility of triazolyl amine ligands allows for their incorporation into both homogeneous and heterogeneous catalytic systems.
Homogeneous Catalysis: In these systems, the catalyst exists in the same phase as the reactants, typically in a liquid solution. Triazole-ligated metal complexes of iron, copper, and palladium are widely used in homogeneous catalysis. rsc.orgnih.govresearchgate.net The solubility of these complexes allows for high reactivity and selectivity under mild conditions. The modular synthesis of the ligands enables fine-tuning of the catalyst's properties for specific reactions, such as hydrosilylation or C-H functionalization. rsc.orgnih.gov
Heterogeneous Catalysis: To overcome challenges with catalyst separation and recycling, triazolyl amine ligands have been immobilized on solid supports. rsc.org For instance, triazole-functionalized silica (B1680970) has been used to support palladium(II) complexes, creating a robust and reusable heterogeneous catalyst for C-C coupling reactions in aqueous media. researchgate.net This approach combines the high activity of molecular catalysts with the practical advantages of solid-phase systems, such as easy recovery by simple filtration and reduced metal leaching. rsc.orgresearchgate.net
| Catalyst System | Metal | Reaction Type | System Type | Key Findings |
| Tris(triazolyl)methanol-CuCl | Cu | CuAAC | Homogeneous | High functional group tolerance; effective at low catalyst loadings (0.5 mol%) in water. rsc.org |
| Triazole-derived carbene-Fe | Fe | C-H Amination | Homogeneous | High selectivity (>99%) for pyrrolidine (B122466) formation; activity tunable via ligand modification. nih.gov |
| Triazole-functionalized Silica-Pd(II) | Pd | Suzuki, Heck | Heterogeneous | Novel, highly active, and reusable nanocatalyst for C-C coupling in aqueous media. researchgate.net |
| Triazolylidene-Au | Au | Hydroamination | Homogeneous | Catalytic activity similar to popular imidazolylidene systems. researchgate.net |
Ligand Design Principles for Enhanced Catalytic Activity and Selectivity
The performance of a metal catalyst is intrinsically linked to the design of its coordinating ligands. For triazolyl amine derivatives, several principles guide the design of more effective catalysts:
Electronic Properties: Triazole-derived NHCs are strong σ-donors, which can significantly influence the electronic environment of the metal center, enhancing its catalytic activity. rsc.orgresearchgate.net The electronic nature of substituents on the triazole and benzyl (B1604629) rings can be modified to tune the catalyst's reactivity.
Steric Hindrance: The steric bulk of the ligand is a critical factor for controlling selectivity. By introducing bulkier groups on the ligand scaffold, it is possible to destabilize unwanted catalyst resting states, accelerate turnover, and shield the metal center to favor specific reaction pathways. nih.gov For example, modifying the "wingtip" groups on a triazolylidene-iron catalyst from mesityl to the bulkier diisopropylphenyl or adamantyl groups increased the selectivity of C-H amination from 92% to over 99%. nih.gov
Modularity and Versatility: The synthesis of triazole ligands, often via CuAAC reactions, is highly modular. rsc.org This allows for the straightforward introduction of various functional groups, enabling the creation of extensive ligand libraries for screening and optimization. This synthetic flexibility is a key advantage for developing tailor-made catalysts for new applications. rsc.orgnih.gov
Materials Science Applications of 1,2,4-Triazole (B32235) Derivatives
The highly electron-deficient nature of the 1,2,4-triazole ring imparts valuable electronic properties to its derivatives, making them excellent candidates for use in advanced functional materials. researchgate.net These materials are finding applications in diverse fields, from optoelectronics to energy storage. lifechemicals.comnih.gov
Development of Functional Organic Materials
Derivatives of 1,2,4-triazole are integral components in a variety of functional materials. Their high nitrogen content and aromatic stability contribute to desirable properties like thermal resistance and specific electronic characteristics. nih.govacs.org Applications include:
Luminescent Materials: Many 1,2,4-triazole derivatives exhibit strong luminescence, with high quantum yields of emitted photons, making them suitable for optoelectronic applications. nih.govresearchgate.net
Corrosion Inhibitors: The nitrogen atoms in the triazole ring can coordinate to metal surfaces, forming a protective layer that inhibits corrosion. lifechemicals.com
High-Energy Materials: The significant number of C-N and N-N bonds in triazole-based structures results in high positive enthalpies of formation, a key characteristic for high-performance energetic materials. acs.org
Ionic Liquids and Polymers: Functionalized 1,2,4-triazoles have been used as components in ionic liquids and as building blocks for specialized polymers. lifechemicals.com
Application in Organic Light-Emitting Diodes (OLEDs) and Solar Cells
The most prominent materials science applications for 1,2,4-triazole derivatives are in optoelectronic devices like OLEDs and organic solar cells. researchgate.net The triazole moiety is known for its excellent electron-transporting and hole-blocking capabilities. researchgate.net
In OLEDs , 1,2,4-triazole derivatives are used as host materials for phosphorescent emitters or as electron-transport layer (ETL) materials. researchgate.net By combining an electron-donating unit with the electron-accepting triazole unit, bipolar host materials can be created. These materials facilitate balanced charge transport, leading to high efficiency and reduced efficiency roll-off at high brightness. researchgate.netrsc.org For example, non-doped blue OLEDs using 1,2,4-triazole-phenanthroimidazole derivatives have achieved high external quantum efficiencies (EQE) of up to 7.3% with negligible efficiency roll-off. rsc.org
| Device Performance Metrics for a Non-Doped Blue OLED using 4NTAZ-PPI | |
| Maximum External Quantum Efficiency (EQE) | 7.3% |
| Maximum Power Efficiency | 6.1 lm/W |
| Maximum Current Efficiency | 8.8 cd/A |
| CIE Coordinates (at 1000 cd/m²) | (0.149, 0.131) |
| Data sourced from a study on high-performance non-doped blue OLEDs. rsc.org |
Role as Electron-Transport and Hole-Blocking Materials
Derivatives of (4-Amino-benzyl)-(2H- rsc.orgacs.orgrsc.orgtriazol-3-yl)-amine are emerging as promising candidates for use in organic light-emitting diodes (OLEDs), specifically as electron-transport and hole-blocking materials. The efficacy of these materials stems from the inherent electronic nature of the 1,2,4-triazole core. researchgate.net This heterocyclic system is highly electron-deficient, a characteristic that facilitates the acceptance and transport of electrons. researchgate.netmdpi.com
In the architecture of an OLED, distinct layers are responsible for the injection and transport of holes and electrons. For optimal device performance, it is crucial to ensure a balanced flow of these charge carriers to the emissive layer, where they recombine to produce light. It is also vital to confine the excitons (electron-hole pairs) within this emissive layer to maximize luminescence efficiency.
This is where triazole derivatives play a dual role. As an electron-transport layer (ETL) , the high electron affinity of the triazole ring allows it to efficiently receive electrons from the cathode and transport them to the emissive layer. acs.org As a hole-blocking layer (HBL) , the high ionization potential of these materials creates a significant energy barrier for holes, preventing them from passing through the emissive layer and reaching the cathode without recombining with electrons. acs.org This confinement of charge carriers and excitons within the emissive layer leads to a significant enhancement in the external quantum efficiency (EQE) of the OLED. researchgate.net
Bipolar host materials, which possess both electron-donating and electron-accepting moieties, have been synthesized using 1,2,4-triazole fragments. The sp3-hybridized nitrogen atom in the triazole ring can disrupt π-conjugation, leading to materials with high triplet energy gaps, a desirable feature for hosting phosphorescent emitters in high-efficiency PHOLEDs. researchgate.net
| Property | Role in OLEDs | Underlying Mechanism | Reference |
| High Electron Affinity | Electron Transport | The electron-deficient nature of the 1,2,4-triazole ring facilitates the acceptance and transport of electrons. | researchgate.net |
| High Ionization Potential | Hole Blocking | Creates a significant energy barrier that confines holes to the emissive layer, enhancing recombination efficiency. | acs.org |
| High Triplet Energy | Host for Phosphorescent Emitters | Disruption of π-conjugation by the triazole ring allows for the hosting of high-energy excitons without quenching. | researchgate.net |
Integration into Coordination Polymers and Metal-Organic Frameworks (MOFs)
The (4-Amino-benzyl)-(2H- rsc.orgacs.orgrsc.orgtriazol-3-yl)-amine scaffold and its derivatives are excellent building blocks for the construction of coordination polymers (CPs) and metal-organic frameworks (MOFs). mdpi.com This is due to the presence of multiple nitrogen atoms in the triazole ring and the amino group on the benzyl substituent, which can act as versatile coordination sites for metal ions. rsc.org The ability to functionalize amino acids into 1,2,4-triazoles has paved the way for a new family of functional CPs and MOFs. mdpi.com
A closely related isomer, 1-(4-aminobenzyl)-1,2,4-triazole (abtz), has been successfully designed and synthesized to create a series of two-dimensional (2D) triazole-functionalized MOFs. rsc.org In these structures, the abtz ligand utilizes the nitrogen atoms of the triazole ring to bridge metal centers, such as Cadmium(II) and Silver(I), forming extended networks. rsc.org The aminobenzyl group often remains as a pendant arm, introducing functionality into the pores of the MOF.
The integration of these triazole derivatives into MOFs offers several advantages:
Structural Diversity : The flexible coordination modes of the triazole ring and the potential for the amino group to participate in coordination or hydrogen bonding lead to a wide range of network topologies, from 1D chains to complex 3D frameworks. mdpi.comchemrxiv.org
Functional Pores : The uncoordinated amino groups can be used to functionalize the pores of the MOF, enhancing properties such as gas adsorption selectivity or providing sites for post-synthetic modification. rsc.org
Luminescent Properties : MOFs constructed from these ligands often exhibit interesting luminescent properties, which can be exploited for sensing applications. rsc.org
For instance, a 2D bilayer framework, {[Cd(abtz)2(NCS)]·(ClO4)}n, was synthesized and shown to exhibit a highly sensitive luminescent response to acetone (B3395972) and Fe3+ ions. rsc.org Another Ag(I)-based 2D framework demonstrated luminescent sensing of vitamin C in aqueous solutions. rsc.org These examples highlight the potential of using (4-Amino-benzyl)-(2H- rsc.orgacs.orgrsc.orgtriazol-3-yl)-amine derivatives to create functional materials where the structural framework and the incorporated functionality work in synergy.
| MOF System | Ligand | Metal Ion(s) | Dimensionality | Key Feature/Application | Reference |
| {[Cd(abtz)2(NCS)]·(ClO4)}n | 1-(4-aminobenzyl)-1,2,4-triazole (abtz) | Cd(II) | 2D Bilayer | Luminescent sensing of acetone and Fe3+ | rsc.org |
| {[Ag2(μ2-abtz)(μ3-abtz)(ClO4)]·(ClO4)}n | 1-(4-aminobenzyl)-1,2,4-triazole (abtz) | Ag(I) | 2D Layer | Luminescent sensing of Vitamin C | rsc.org |
| Energetic MOFs | Bis(3-nitro-1H-1,2,4-triazol-5-yl) amine | Alkali Metals (Na-Rb) | 3D | High thermal stability and low sensitivity | mdpi.com |
Smart Materials and Sensor Development Based on Triazole Scaffolds
The inherent properties of the triazole scaffold, particularly when functionalized with groups capable of specific interactions, make it an excellent platform for the development of smart materials and chemical sensors. nanobioletters.com Derivatives of (4-Amino-benzyl)-(2H- rsc.orgacs.orgrsc.orgtriazol-3-yl)-amine can be designed to respond to external stimuli, such as the presence of specific ions or molecules, through changes in their optical properties, most notably fluorescence. researchgate.netnih.gov
Chemosensors based on triazole derivatives operate through various mechanisms, including photoinduced electron transfer (PET), intramolecular charge transfer (ICT), and excited-state intramolecular proton transfer (ESIPT). The binding of an analyte to the sensor molecule modulates these processes, resulting in a detectable change in the fluorescence signal (e.g., "turn-on" or "turn-off" response). researchgate.net
The aminobenzyl-triazole scaffold is particularly well-suited for sensor design:
Recognition Site : The amino group and the triazole nitrogens can act as a binding pocket for metal cations. nanobioletters.com The interaction between the lone pair electrons on the nitrogen atoms and the metal ion is often the key recognition event.
Fluorophore Integration : The scaffold can be readily attached to a fluorophore. The triazole ring itself can be part of the conjugated system that influences the photophysical properties.
Tunability : The electronic properties of the sensor can be fine-tuned by modifying the substituents on the benzyl ring or the triazole core, allowing for the development of sensors with high selectivity for specific analytes.
As mentioned previously, MOFs constructed from the 1-(4-aminobenzyl)-1,2,4-triazole (abtz) ligand have been shown to be effective fluorescent sensors. rsc.org The framework structure pre-organizes the ligands, and the interaction of analytes with the MOF can lead to quenching or enhancement of its luminescence. For example, the {[Cd(abtz)2(NCS)]·(ClO4)}n MOF shows a highly sensitive response to the presence of Fe3+ ions through fluorescence quenching. rsc.org This selectivity is crucial for practical applications in environmental monitoring or biological imaging.
| Sensor System | Target Analyte(s) | Sensing Mechanism | Key Advantage | Reference |
| {[Cd(abtz)2(NCS)]·(ClO4)}n MOF | Acetone, Fe3+ | Fluorescence Quenching | High sensitivity and selectivity | rsc.org |
| {[Ag2(abtz)2(ClO4)]·(ClO4)}n MOF | Vitamin C | Luminescence Response | Sensing in aqueous solution | rsc.org |
| Functionalized Triazole Derivatives | Metal Cations, Anions | PET, ICT, ESIPT | "Turn-on" or "Turn-off" fluorescence | nanobioletters.comresearchgate.net |
Mechanistic Biochemical Interaction Studies of 4 Amino Benzyl 2h 1 2 3 Triazol 3 Yl Amine Derivatives
Investigations of Enzyme Binding Mechanisms
Cholinesterase Enzyme Interactions (AChE, BChE)
Derivatives of benzyl-triazole have been investigated for their inhibitory potential against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes crucial in the regulation of the neurotransmitter acetylcholine.
Studies on 4-substituted benzyl-2-triazole-linked-tryptamine-paeonol derivatives have shown that these compounds generally exhibit higher inhibitory activity against BChE compared to AChE. For instance, one of the most potent inhibitors identified was a compound referred to as 896, which demonstrated an IC50 value of 0.13 μM for BChE and a high selectivity index of over 769.23 for BChE over AChE. nih.govresearchgate.net Kinetic analysis revealed that this compound acts as a reversible noncompetitive inhibitor of BChE with a Ki value of 0.171 μM. nih.govresearchgate.net Molecular docking simulations of a similar derivative, M13, predicted the formation of a hydrogen bond with the backbone carbonyl group of Ser287 in BChE, along with π-π interactions with Trp82. researchgate.net
In another study, coumarin derivatives linked to an N-benzyl triazole group showed weak to moderate activity against both cholinesterases. nih.gov Furthermore, novel 7-alcoxyamino-3-(1,2,3-triazole)-coumarin derivatives were designed as selective inhibitors of AChE over BChE. mdpi.com Docking studies of these compounds within the active site of AChE suggested a mixed-type inhibition involving both the catalytic active site (CAS) and the peripheral anionic site (PAS). mdpi.com The conformational flexibility of the benzyl (B1604629) group in some of these derivatives allowed for optimal orientation for hydrogen bonding with Ser293 and favorable hydrophobic interactions within the PAS. mdpi.com
| Compound Class | Target Enzyme | IC50/Ki | Inhibition Type | Key Interacting Residues (Predicted) |
| 4-substituted benzyl-2-triazole-linked-tryptamine-paeonol | BChE | IC50 = 0.13 µM (Compound 896) | Reversible noncompetitive | Ser287, Trp82 |
| 7-alcoxyamino-3-(1,2,3-triazole)-coumarin | AChE | - | Mixed-type | Ser293 |
Xanthine Oxidase (XO) Binding Studies
Derivatives of 5-benzyl-3-pyridyl-1H-1,2,4-triazole have been synthesized and evaluated as inhibitors of xanthine oxidase, a key enzyme in purine metabolism. nih.gov The inhibitory activity of these compounds was assessed in vitro, and molecular modeling simulations were performed to understand their binding interactions within the XO active site. nih.gov One of the most promising compounds in this series, designated as 1h, exhibited an IC50 value of 0.16 μM. nih.gov Structure-activity relationship (SAR) analysis indicated that the 5-benzyl-3-pyridyl-1H-1,2,4-triazole scaffold is a viable framework for XO inhibition. nih.gov
In a separate study, triazole-linked isatin-indole-3-carboxaldehyde hybrids were designed as potential xanthine oxidase inhibitors. researchgate.net The most potent compound from this series, A19, displayed an IC50 of 0.37 µM and was identified as a mixed-type inhibitor. researchgate.net Molecular docking studies of this compound highlighted its favorable binding pattern within the active site of xanthine oxidase. researchgate.net
| Compound Class | IC50 | Inhibition Type |
| 5-benzyl-3-pyridyl-1H-1,2,4-triazole derivative (1h) | 0.16 µM | - |
| Triazole-linked isatin-indole-3-carboxaldehyde hybrid (A19) | 0.37 µM | Mixed-type |
Lanosterol 14α-Demethylase (LDM) Interactions
Triazole derivatives are a well-established class of antifungal agents that target lanosterol 14α-demethylase (LDM), an essential enzyme in the biosynthesis of ergosterol in fungi. nih.gov The binding of these compounds to the heme iron in the active site of LDM inhibits its function, leading to the disruption of the fungal cell membrane. nih.gov
Molecular docking and simulation studies of piperidine-based 1,2,3-triazolylacetamide derivatives with LDM have been conducted to elucidate their binding mechanism. nih.gov These in silico analyses revealed that the compounds could effectively bind to the target enzyme, showing strong interactions with the amino acid residues in the active site. nih.gov Benzimidazole derivatives containing a triazole moiety have also been designed and evaluated for their antifungal activity, with molecular docking studies suggesting their binding at the active site of LDM. researchgate.net
While specific binding data for (4-Amino-benzyl)-(2H- nih.govresearchgate.netmdpi.comtriazol-3-yl)-amine derivatives are not detailed in the provided results, the general mechanism of action for triazole-based LDM inhibitors involves the coordination of the triazole nitrogen to the heme iron and interactions of the side chains with the hydrophobic pocket of the active site.
Thymidine Phosphorylase (TP) Binding Studies
Thymidine phosphorylase (TP) is an enzyme that plays a significant role in angiogenesis and is a target for anticancer drug development. Quinoxaline derivatives incorporating a thiazolo[2,3-c] nih.govresearchgate.netmdpi.comtriazole moiety have been synthesized and evaluated as TP inhibitors. researchgate.netnih.gov Several of these compounds demonstrated potent inhibition of TP, with one of the most active analogs showing an IC50 value of 3.20 µM, which is significantly better than the standard inhibitor 7-Deazaxanthine (IC50 = 38.68 ± 4.42 µM). nih.gov
Molecular docking studies of these active compounds were performed to understand their binding interactions with the TP enzyme. researchgate.netnih.gov The results indicated that the inhibition of TP by these compounds is thermodynamically favorable, with the docked compounds forming stable complexes within the active site. nih.gov Although the specific interacting residues for these quinoxaline-triazole hybrids are not detailed, the active site of TP generally consists of a thymidine and a phosphate-binding site, along with a nearby hydrophobic pocket. nih.gov
| Compound Class | IC50 |
| Quinoxaline thiazolo[2,3-c] nih.govresearchgate.netmdpi.comtriazole hybrid (analog 25) | 3.20 ± 0.10 µM |
Acetyl Transferase KAT2A Interactions
A study focused on the discovery of a new class of inhibitors for K-acetyltransferase 2A (KAT2A) identified pyridyl-triazoles as a promising scaffold. nih.gov Through virtual screening, N-pyridinium-4-carboxylic-5-alkyl triazole was found to have high specificity towards KAT2A. nih.gov Subsequent binding affinity tests and in vitro inhibition assays confirmed that certain pyridyl-triazole carboxylates act as inhibitors of KAT2A. nih.gov Fluorescence binding assays revealed that triazoles with a long-chain carboxylate linked to a pyridine via a triazole ring interacted with the KAT2A enzyme. nih.gov
It is important to note that these compounds represent a different chemical scaffold from (4-Amino-benzyl)-(2H- nih.govresearchgate.netmdpi.comtriazol-3-yl)-amine, and thus, their binding mechanism may not be directly applicable. The study did not provide detailed mechanistic insights into the specific amino acid interactions within the KAT2A active site.
Cyclin-Dependent Kinases (CDK4/6) Binding Modes
Cyclin-dependent kinases 4 and 6 (CDK4/6) are key regulators of the cell cycle, and their inhibition is a therapeutic strategy in cancer treatment. A new class of 1,2,3-triazole tethered acridinedione derivatives has been designed and synthesized as selective CDK4/6 inhibitors. nih.gov
One of the most potent compounds from this series, designated as 6g, exhibited significant cytotoxic effects against various breast cancer cell lines, with IC50 values of 0.173 ± 0.037 µM (MCF-7), 0.117 ± 0.025 µM (BT-474), and 0.136 ± 0.027 µM (SK-BR3). nih.gov Further CDK inhibition assays confirmed that compounds 6g and 6h selectively inhibit CDK4/6. nih.gov The binding mode of these inhibitors is generally ATP-competitive, involving the formation of hydrogen bonds with hinge residues in the ATP binding site and hydrophobic interactions. mdpi.com For instance, in the binding of abemaciclib to CDK6, stable hydrogen bonds are formed with V101 and H100, and π-alkyl interactions occur with I19, V27, A41, and L152. frontiersin.org
| Compound Class | Target Cell Line | IC50 | Key Interacting Residues (General for CDK4/6 inhibitors) |
| 1,2,3-triazole tethered acridinedione (6g) | MCF-7 | 0.173 ± 0.037 µM | V101, H100, I19, V27, A41, L152 |
| 1,2,3-triazole tethered acridinedione (6g) | BT-474 | 0.117 ± 0.025 µM | V101, H100, I19, V27, A41, L152 |
| 1,2,3-triazole tethered acridinedione (6g) | SK-BR3 | 0.136 ± 0.027 µM | V101, H100, I19, V27, A41, L152 |
Dihydropteroate Synthase (DHPS) Interactions
No studies detailing the specific interactions between (4-Amino-benzyl)-(2H-triazol-3-yl)-amine or its derivatives and the enzyme Dihydropteroate Synthase (DHPS) have been found. Research in this area would be necessary to determine if this class of compounds exhibits any inhibitory or other modulatory effects on the DHPS pathway, which is a crucial target for antimicrobial agents.
Molecular Recognition and Ligand-Target Interactions at the Active Site Level
There is no available research on the molecular recognition and ligand-target interactions of (4-Amino-benzyl)-(2H-triazol-3-yl)-amine at the active site of any specific biological target. Such studies, often employing techniques like X-ray crystallography and computational modeling, are essential for understanding the structural basis of a compound's activity and for guiding further drug design.
DNA Binding Properties and Mechanisms
Specific investigations into the DNA binding properties and mechanisms of (4-Amino-benzyl)-(2H-triazol-3-yl)-amine have not been reported in the scientific literature. Determining whether this compound can interact with DNA, and through what modes of binding (e.g., intercalation, groove binding), is fundamental to understanding its potential genotoxicity and pharmacological profile.
Protein Binding Studies (e.g., Calf Serum Albumin (BSA))
There is a lack of published data regarding the protein binding characteristics of (4-Amino-benzyl)-(2H-triazol-3-yl)-amine, including its interaction with bovine serum albumin (BSA). Protein binding studies are critical in pharmacology as they influence the distribution, metabolism, and excretion of a compound in the body.
Structure-Interaction Relationship Studies for Biochemical Binding
Due to the absence of biochemical binding data for (4-Amino-benzyl)-(2H-triazol-3-yl)-amine and its derivatives, no structure-interaction relationship studies have been established. These studies are contingent on having a dataset of binding affinities for a series of related compounds, which allows for the correlation of structural modifications with changes in biological activity.
Q & A
Basic Research Questions
Q. What synthetic methodologies are optimal for preparing (4-Amino-benzyl)-(2H-[1,2,4]triazol-3-yl)-amine, and how can reaction yields be improved?
- Methodological Answer : The compound can be synthesized via multi-step routes involving condensation, cyclization, and functionalization. For example, analogous triazole derivatives are synthesized using Gewald modifications (condensation of hydrazines with carbonyl intermediates) under reflux conditions with ethanol or dichloromethane as solvents. Yields (70–78%) are optimized by controlling stoichiometry, reaction time (7–24 hours), and purification via recrystallization (ethanol/activated charcoal) .
- Example Reaction Conditions :
| Step | Reagents/Conditions | Yield | Purification |
|---|---|---|---|
| Cyclization | Hydrazine hydrate, EtOH, reflux (8h) | 78% | Recrystallization (EtOH) |
| Functionalization | Acetyl chloride, triethylamine, 0°C | 70% | Column chromatography |
Q. Which spectroscopic and analytical techniques are most reliable for characterizing this compound?
- Methodological Answer :
- 1H/13C NMR : Assign peaks based on chemical shifts (e.g., aromatic protons at 6.5–8.5 ppm, triazole NH2 at ~5.5 ppm) .
- Elemental Analysis : Address discrepancies between calculated and experimental C/H/N values by repeating combustion analysis or using high-resolution mass spectrometry (HRMS) .
- UV-Vis : Monitor λmax (e.g., 260–280 nm for triazole derivatives) to assess electronic transitions .
Advanced Research Questions
Q. How can structural contradictions in elemental analysis or crystallographic data be resolved during synthesis?
- Methodological Answer : Discrepancies in elemental data may arise from incomplete purification or hygroscopic intermediates. Use preparative HPLC or repeated recrystallization. For crystallography, employ SHELXL for refinement, accounting for twinning or disorder. Example: In triazole-thione derivatives, hydrogen bonding networks (N–H···S) were resolved via SHELXL-2018, improving R-factor convergence .
Q. What strategies are effective for determining the crystal structure of this compound using X-ray diffraction?
- Methodological Answer :
- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100–150 K.
- Refinement : Apply SHELXL with full-matrix least-squares on F². For disordered moieties (e.g., flexible benzyl groups), use PART or ISOR commands .
- Visualization : Generate ORTEP-3 diagrams to validate molecular geometry and intermolecular interactions (e.g., π-π stacking in triazole cores) .
Q. How can structure-activity relationship (SAR) studies be designed to evaluate this compound’s enzyme inhibitory potential?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to model interactions with target enzymes (e.g., IDO1). Focus on sulfur-aromatic interactions (e.g., F163/F226 in IDO1) as critical binding motifs .
- Analog Synthesis : Modify substituents (e.g., fluorobenzyl or methoxy groups) and assess IC50 shifts. For example, replacing 4-fluorobenzyl with 4-cyanophenyl in triazole derivatives increased IDO1 inhibition by 10-fold .
Q. What challenges arise in synthesizing and isolating intermediates during multi-step synthesis?
- Methodological Answer :
- By-Product Formation : Thioether intermediates may oxidize to sulfones; use controlled H2O2 or m-CPBA .
- Purification : Employ gradient elution (hexane/EtOAc) for column chromatography. For hygroscopic intermediates, use anhydrous Na2SO4 and inert atmospheres .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
